(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride
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Overview
Description
(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a guanidino group, and a hydroxypentanamide moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride typically involves multiple steps. . The final step involves deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific enzyme or target protein being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride include:
Betahistine: A histamine-like antivertigo drug used for treating symptoms associated with Ménière’s disease.
Trimetazidine: A piperazine derivative indicated for the symptomatic treatment of stable angina pectoris.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research applications.
Properties
Molecular Formula |
C6H17Cl2N5O2 |
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Molecular Weight |
262.14 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;dihydrochloride |
InChI |
InChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 |
InChI Key |
OLQRLDDSCGCBQT-FHNDMYTFSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)NO)N)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
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